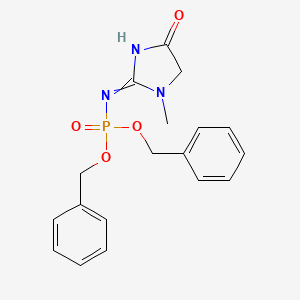

dibenzyl (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate

Descripción

2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one is a phosphorus-containing heterocyclic compound characterized by an imidazolidin-4-one core substituted with a phosphorylimino group and two benzyloxy (phenylmethoxy) moieties. Its IUPAC name reflects its structural complexity: the phosphorylimino group (-P(=NH)-O-) bridges the imidazolidinone ring and the bis(phenylmethoxy) substituents. This compound is registered under multiple identifiers, including EINECS 242-880-0 and CAS-related entries, suggesting its recognition in industrial or research contexts .

Propiedades

Número CAS |

19208-69-6 |

|---|---|

Fórmula molecular |

C18H20N3O4P |

Peso molecular |

373.3 g/mol |

Nombre IUPAC |

(2Z)-2-bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one |

InChI |

InChI=1S/C18H20N3O4P/c1-21-12-17(22)19-18(21)20-26(23,24-13-15-8-4-2-5-9-15)25-14-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,19,20,22,23) |

Clave InChI |

FFEFFWWQHCAWCF-UHFFFAOYSA-N |

SMILES isomérico |

CN\1CC(=O)N/C1=N/P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

SMILES canónico |

CN1CC(=O)NC1=NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Dibanzyloxy Phosphatecreatinine; Creatininephosphoric acid dibenzyl ester |

Origen del producto |

United States |

Actividad Biológica

2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one (BPMI) is an organic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C18H20N3O4P

- Molecular Weight : 373.3 g/mol

- CAS Number : 19208-69-6

BPMI's structure features a phosphorylimino group, which is pivotal for its potential biological interactions. The compound's ability to act as a Brønsted acid catalyst has been noted, indicating its role in facilitating various chemical reactions by donating protons to substrates.

Biological Activity Overview

Research into BPMI's biological activity is still emerging. Preliminary studies suggest several areas of interest:

Case Study 1: Catalytic Properties

A study demonstrated BPMI's effectiveness as a catalyst in the synthesis of various organic compounds. The reaction conditions were optimized for yield and purity, highlighting BPMI's utility in synthetic chemistry.

Case Study 2: Biological Interactions

Research exploring the interactions of BPMI with biological targets is limited but suggests potential effects on enzyme activity due to its phosphorylimino group. Further studies are necessary to elucidate these interactions fully.

Data Table: Summary of Biological Activities

While the exact mechanism of action for BPMI remains unclear, its structural characteristics suggest that it may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The phosphorylimino moiety may play a crucial role in these interactions, similar to other phosphorous-containing compounds that have been studied for their biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one with structurally related compounds, emphasizing key differences in substituents, core frameworks, and inferred properties.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Compounds

Key Observations:

- Core Structure Diversity: Unlike thiophene- or pyridine-based analogues, the imidazolidinone core in the subject compound provides a rigid, hydrogen-bond-accepting scaffold, which may influence molecular recognition in biological systems .

- Phosphorus Functionality: The phosphorylimino group distinguishes it from phosphoramidate or ester derivatives, possibly altering reactivity (e.g., resistance to hydrolysis) .

Industrial and Regulatory Context

The compound’s inclusion in regulatory databases (e.g., EINECS 242-880-0) implies its use in industrial applications, possibly as a synthetic intermediate or specialty chemical. Comparatively, analogues like (4-pyridinylmethoxy)carbonyl (CAS 2537-1108) are registered under CAS, suggesting shared utility in pharmaceuticals or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.